molecular formula C10H12F6O6PtS2 B12923134 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II)

1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II)

Cat. No.: B12923134
M. Wt: 601.4 g/mol
InChI Key: NQBTZXVJKIMWKF-PHFPKPIQSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) typically involves the reaction of platinum(II) chloride with 1,5-cyclooctadiene in the presence of trifluoromethanesulfonic acid . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the platinum complex. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves bulk synthesis under controlled conditions to ensure high purity and yield. The use of high-quality starting materials and precise control of reaction parameters are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

1,5-Cyclooctadienebis(trifluoromethanesulfonate)platinum(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, amines, and other nucleophiles. Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions .

Major Products Formed

The major products formed from reactions involving 1,5-cyclooctadienebis(trifluoromethanesulfonate)platinum(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12F6O6PtS2

Molecular Weight

601.4 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;platinum(2+);trifluoromethanesulfonate

InChI

InChI=1S/C8H12.2CHF3O3S.Pt/c1-2-4-6-8-7-5-3-1;2*2-1(3,4)8(5,6)7;/h1-2,7-8H,3-6H2;2*(H,5,6,7);/q;;;+2/p-2/b2-1-,8-7-;;;

InChI Key

NQBTZXVJKIMWKF-PHFPKPIQSA-L

Isomeric SMILES

C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.C(S(=O)(=O)[O-])(F)(F)F.[Pt+2]

Canonical SMILES

C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pt+2]

Origin of Product

United States

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